molecular formula C19H11F6NO2S B12273130 8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline

8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B12273130
M. Wt: 431.4 g/mol
InChI Key: MNEMWZXSXQYLIR-UHFFFAOYSA-N
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Description

8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE is a complex organic compound characterized by the presence of trifluoromethyl groups and a dioxoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(TRIFLUOROMETHYL)-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLINE is unique due to its combination of trifluoromethyl groups and a dioxoloquinoline core, which imparts distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H11F6NO2S

Molecular Weight

431.4 g/mol

IUPAC Name

8-(trifluoromethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinoline

InChI

InChI=1S/C19H11F6NO2S/c20-18(21,22)11-3-1-2-10(4-11)8-29-17-6-13(19(23,24)25)12-5-15-16(28-9-27-15)7-14(12)26-17/h1-7H,8-9H2

InChI Key

MNEMWZXSXQYLIR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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